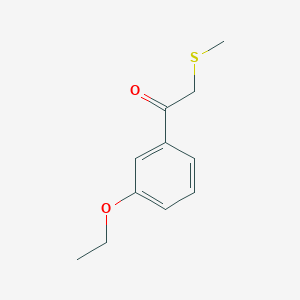

1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Description

1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a 3-ethoxyphenyl group and a methylsulfanyl (SCH₃) substituent at the α-position of the ethanone backbone.

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-2-methylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-10-6-4-5-9(7-10)11(12)8-14-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJMXOBOSDTJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, a compound with the chemical formula C12H15OS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15OS

- Molecular Weight : 221.31 g/mol

- Structure : The compound features an ethoxy group and a methylsulfanyl group attached to a phenyl ring, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, although specific data on its efficacy against ESKAPE pathogens remains limited.

- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

- Mechanisms of Action : Research indicates that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

A study assessed the antibacterial properties of several compounds, including derivatives of this compound. The results indicated variable potency against different bacterial strains, with some derivatives showing significant activity against Gram-positive bacteria. However, more comprehensive evaluations are necessary to establish a clear profile of its antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | >128 µg/mL | Inactive |

| Enterococcus faecium | 16 µg/mL | Moderate |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon carcinoma cells. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |

| HT-29 (Colon Cancer) | 8.3 | Significant inhibition |

| HeLa (Cervical Cancer) | 12.0 | Moderate inhibition |

Case Studies

Recent case studies have provided insights into the potential therapeutic applications of the compound:

- Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in increased apoptosis rates, indicating a mechanism involving caspase activation.

- Colon Cancer Model : In animal models of colon cancer, administration of the compound led to significant tumor size reduction without adverse side effects, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Variations in Ethanone Derivatives

The compound’s key structural features can be compared to similar derivatives by analyzing substituents on the phenyl ring and the sulfur-containing functional groups.

Table 1: Structural Comparison of Sulfur-Containing Ethanone Derivatives

Key Observations:

- Electron-Donating vs.

- Sulfur Functionality : The methylsulfanyl group (thioether) is less polar than sulfonyl (SO₂) or sulfoximide (S=O) groups in , which may influence lipophilicity and membrane permeability.

Table 2: Physicochemical Properties of Selected Compounds

Key Differences :

- Solubility : Adamantyl derivatives () exhibit lower aqueous solubility due to bulky substituents, whereas methoxy/sulfanyl analogs may have improved solubility in polar aprotic solvents.

- Thermal Stability : Sulfoximides (e.g., ) and sulfones (e.g., ) are generally more stable to oxidation than thioethers.

Inferred Bioactivity from Structural Analogs

- Antifungal Activity: Triazole-linked ethanones () show antifungal activity by targeting cytochrome P450 enzymes.

- Enzyme Inhibition : Adamantyl-pyridyl derivatives () act as selective inhibitors, suggesting that the ethoxyphenyl group’s electron-donating nature could modulate binding affinity in enzyme active sites.

- Antibacterial Potential: Indole-containing analogs () highlight the importance of aromatic systems in antibacterial activity, though the methylsulfanyl group’s role remains speculative without direct data.

Structure-Activity Relationships (SAR)

- Sulfur Oxidation State : Sulfonyl and sulfoximide groups () often enhance metabolic stability but reduce membrane permeability compared to thioethers.

- Aromatic Substituents : Ethoxy groups may improve bioavailability by balancing hydrophobicity and hydrogen-bonding capacity, as seen in chalcone derivatives ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.